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Cat. No.: B1588937 Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of 5-
Cyanobenzofuran-2-Carboxylic Acid

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals interested in the synthesis, properties, and applications of

5-cyanobenzofuran-2-carboxylic acid. This molecule represents a key heterocyclic scaffold,

leveraging the privileged structure of the benzofuran core with strategic functionalization to

serve as a versatile building block in modern drug discovery.

Introduction: The Benzofuran Scaffold in Medicinal
Chemistry
Benzofuran heterocycles are fundamental structural units in a plethora of biologically active

natural products and synthetic compounds.[1] Their inherent planarity and ability to participate

in various non-covalent interactions have established them as "privileged structures" in

medicinal chemistry. Derivatives of this core have demonstrated a vast spectrum of

pharmacological activities, including anticancer, antimicrobial, immunomodulatory, and anti-

inflammatory properties.[1]

5-Cyanobenzofuran-2-carboxylic acid is of particular interest due to its trifunctional nature:
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The Benzofuran Core: A rigid, aromatic system that provides a stable anchor for

pharmacophoric elements.

The 2-Carboxylic Acid: A critical functional group that can act as a hydrogen bond

donor/acceptor, a point for amide or ester derivatization, or a bioisostere for other acidic

moieties. The presence of a carboxylic acid group is a feature in approximately 25% of all

commercialized pharmaceuticals.[2]

The 5-Cyano Group: A versatile nitrile moiety that can act as a hydrogen bond acceptor, a

metabolic blocking group, or be chemically transformed into other functional groups such as

amines or tetrazoles, the latter being a common carboxylic acid bioisostere.

This guide will elucidate the chemical properties, synthesis, and reactive potential of this

molecule, providing a foundation for its application in research and development.

Molecular Identity and Physicochemical Properties
Precise identification and understanding of the physicochemical properties of a compound are

foundational to its application in any experimental setting.

Compound Identification
Identifier Value Source

IUPAC Name
5-Cyano-1-benzofuran-2-

carboxylic acid
-

CAS Number 84102-75-0 BLD Pharm[3]

Molecular Formula C₁₀H₅NO₃ Calculated

Molecular Weight 187.15 g/mol Calculated

Canonical SMILES
C1=CC2=C(C=C1C#N)C=C(O

2)C(=O)O
Inferred from Ethyl Ester

InChI Key Inferred from Ethyl Ester Inferred from Ethyl Ester

Note: Data is based on supplier information and structural inference from its corresponding

ethyl ester.[4]
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Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its

properties can be reliably predicted based on its structure and data from analogous

compounds like 5-chlorobenzofuran-2-carboxylic acid.

Property
Predicted Value /
Observation

Rationale / Comparative
Data

Appearance
White to off-white or light-

yellow solid

Based on analogous

compounds like 5-

chlorobenzofuran-2-carboxylic

acid which is a white to light

yellow powder.[5]

Melting Point >250 °C

High, typical for rigid,

crystalline aromatic carboxylic

acids. 5-Chlorobenzofuran-2-

carboxylic acid melts at 266

°C[5]; 5-nitrobenzofuran-2-

carboxylic acid melts at 279-

284 °C.[6]

Solubility

Poorly soluble in water;

Soluble in organic solvents like

DMSO, DMF, and hot

methanol.

The carboxylic acid group

enhances polarity, but the

large, rigid aromatic system

dominates, leading to low

aqueous solubility. This is a

common feature of drug-like

molecules.

pKa ~3.5 - 4.5

The electron-withdrawing

nature of the benzofuran ring

and the cyano group will

increase the acidity (lower the

pKa) compared to benzoic acid

(~4.2).
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Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. The

following is a predicted profile based on established principles.[7][8]

Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups.

Wavenumber
(cm⁻¹)

Functional Group Vibration Type
Expected
Appearance

3300 - 2500 Carboxylic Acid O-H Stretch

Very broad,

characteristic band

overlying C-H

stretches.[8]

~2230 - 2220 Nitrile C≡N Stretch
Sharp, medium-

intensity peak.

~1720 - 1680 Carboxylic Acid C=O Stretch

Strong, sharp peak.

Conjugation with the

furan ring may lower

the frequency.[8]

~1600 - 1450 Aromatic C=C Stretch
Multiple sharp bands

of varying intensity.

~1300 - 1200 C-O Stretch

Strong band

associated with the

carboxylic acid and

furan ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region of

10.0 - 13.0 ppm.[8] Its broadness is due to hydrogen bonding and chemical exchange.
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Aromatic Protons (Ar-H): The benzofuran ring system contains four aromatic protons. Their

precise shifts and coupling patterns will depend on the solvent but can be predicted as

follows:

H3: A singlet or a narrow doublet around 7.5 - 7.8 ppm.

H4, H6, H7: These protons on the benzene ring will appear between 7.6 - 8.2 ppm. The

proton at H4 (adjacent to the cyano group) will likely be the most downfield and may

appear as a narrow doublet. The H6 and H7 protons will show more complex splitting

patterns (doublet of doublets).

¹³C NMR:

Carboxyl Carbon (-COOH): A signal in the 160 - 175 ppm range. This peak is often of lower

intensity.[8]

Aromatic & Furan Carbons: Multiple signals between 105 - 160 ppm.

Nitrile Carbon (-C≡N): A characteristic signal around 115 - 120 ppm.[9]

Mass Spectrometry (MS)
Molecular Ion (M⁺): Expected at m/z = 187.

Key Fragmentation: Signature fragmentation for carboxylic acids involves the loss of -OH

(m/z = 170) and subsequent loss of -CO (m/z = 142).[8]

Synthesis Pathway and Experimental Protocol
The synthesis of benzofuran-2-carboxylic acids is a well-established process in organic

chemistry. A reliable route to the title compound starts from commercially available 4-hydroxy-3-

nitrobenzonitrile, proceeding through a reductive cyclization strategy.

Rationale for Synthetic Strategy
This pathway is chosen for its efficiency and use of robust, well-documented reactions. It builds

the benzofuran core by first installing the necessary functionalities on a benzene precursor,
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followed by a cyclization step to form the heterocyclic ring. This approach offers good control

over the final substitution pattern.

Synthesis Workflow Diagram

4-Hydroxy-3-nitrobenzonitrile

Ethyl 2-((4-cyano-2-nitrophenoxy)acetate

  Step 1:
  Ethyl Bromoacetate,

  K2CO3, Acetone

Ethyl 3-amino-5-cyanobenzofuran-2-carboxylate

  Step 2:
  Reductive Cyclization

  (e.g., Fe/AcOH or Na2S2O4)

Ethyl 5-cyanobenzofuran-2-carboxylate

  Step 3:
  Deamination

  (Diazotization)

5-Cyanobenzofuran-2-carboxylic acid

  Step 4:
  Hydrolysis

  (NaOH, EtOH/H2O)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 5-cyanobenzofuran-2-carboxylic acid.
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Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established methodologies for

analogous compounds and should be adapted and optimized under appropriate laboratory

safety protocols.

Step 1: O-Alkylation

To a solution of 4-hydroxy-3-nitrobenzonitrile (1.0 eq) in acetone, add anhydrous potassium

carbonate (K₂CO₃, 2.0 eq).

Stir the suspension vigorously and add ethyl bromoacetate (1.2 eq) dropwise at room

temperature.

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is

consumed (typically 4-6 hours).

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the

filtrate under reduced pressure.

Purify the crude product (Ethyl 2-((4-cyano-2-nitrophenoxy)acetate)) by column

chromatography or recrystallization.

Step 2: Reductive Cyclization

Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and acetic acid.

Heat the solution to ~70-80 °C and add iron powder (Fe, 5.0 eq) portion-wise, maintaining

the temperature.

Stir at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

Filter the hot reaction mixture through a pad of celite to remove iron salts, washing with hot

ethanol.

Concentrate the filtrate to yield the crude amine, Ethyl 3-amino-5-cyanobenzofuran-2-

carboxylate.
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Step 3: Deamination

Suspend the crude amine from Step 2 in a mixture of ethanol and sulfuric acid at 0 °C.

Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in water dropwise, keeping the temperature

below 5 °C.

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then heat to

60-70 °C for 1-2 hours until gas evolution ceases.

Cool the mixture and extract the product (Ethyl 5-cyanobenzofuran-2-carboxylate) with ethyl

acetate.

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over

sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Saponification (Hydrolysis)

Dissolve the ester from Step 3 in a mixture of ethanol and water.

Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 1-3 hours.

Cool the reaction mixture to room temperature and concentrate to remove the ethanol.

Dilute with water and wash with diethyl ether to remove any unreacted ester.

Acidify the aqueous layer to pH 2-3 with cold 2N HCl.

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to

yield the final product, 5-cyanobenzofuran-2-carboxylic acid.

Chemical Reactivity and Derivatization Potential
The molecule's utility stems from the distinct reactivity of its three functional components,

making it a powerful scaffold for library synthesis.

Logical Relationship Diagram for Derivatizationdot
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Carboxylic Acid Reactions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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